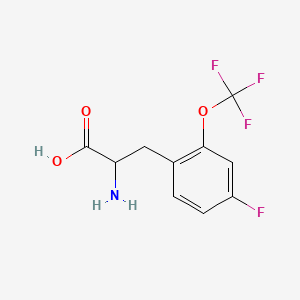

4-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine

Descripción general

Descripción

4-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine is a synthetic amino acid derivative that features both fluorine and trifluoromethoxy functional groups. These groups are known for their unique chemical properties, which can significantly influence the compound’s reactivity and interactions in various applications. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of the compound, making it a valuable candidate for pharmaceutical and biochemical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine typically involves multiple steps, starting from commercially available precursorsFor instance, the formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate can be achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance, can be employed. This method involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of fluorine atoms which can influence the reactivity.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction could produce fluorinated alcohols or amines.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Fluorinated phenylalanines, including 4-fluoro-2-(trifluoromethoxy)-DL-phenylalanine, have been identified as potential enzyme inhibitors. These compounds can mimic the natural substrates of enzymes, allowing them to bind effectively and inhibit enzymatic activity. For instance, they have been studied as inhibitors for various cancer-related enzymes, contributing to the development of targeted cancer therapies .

Molecular Imaging

The incorporation of fluorinated amino acids into radiopharmaceuticals has opened avenues for advanced imaging techniques such as Positron Emission Tomography (PET). The compound can be labeled with radioactive isotopes (e.g., ) to create imaging agents that help visualize tumor ecosystems and monitor metabolic processes in vivo . This application is crucial for early cancer detection and treatment monitoring.

Therapeutic Proteins and Peptide-based Vaccines

The addition of fluorinated phenylalanines into therapeutic proteins enhances their stability against metabolic degradation. This increased catabolic stability is particularly beneficial for peptide-based vaccines, which require prolonged activity in the body to elicit an effective immune response . The use of such compounds can lead to more effective vaccine formulations.

Chiral Building Blocks

This compound serves as a valuable chiral building block in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of biologically active compounds, including those targeting specific receptors involved in cancer progression and inflammatory responses . The compound's unique structure allows for the development of enantiomerically pure products, which are essential for drug efficacy and safety.

Biocatalytic Processes

Recent studies have shown that engineered enzymes can efficiently convert substrates into fluorinated phenylalanines. For example, variants of Petroselinum crispum phenylalanine ammonia lyase (PcPAL) have been optimized to produce high yields of substituted phenylalanines under mild conditions, showcasing the compound's role in sustainable biocatalytic processes . This application is particularly relevant in green chemistry initiatives aimed at reducing environmental impact.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, potentially leading to more effective inhibition or activation of the target. The fluorine atoms can also influence the compound’s electronic properties, affecting its reactivity and interactions at the molecular level .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid

- 4-(trifluoromethyl)phenol

- 4-amino-2-trifluoromethyl benzonitrile

Uniqueness

4-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine is unique due to the combination of fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These features can enhance the compound’s stability, bioavailability, and reactivity, making it a valuable tool in various research and industrial applications .

Actividad Biológica

4-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties. The incorporation of fluorine atoms and the trifluoromethoxy group enhances the compound's lipophilicity and stability, which may influence its biological activity significantly. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential applications in drug development, and relevant research findings.

The presence of fluorine and trifluoromethoxy groups in this compound provides distinct chemical characteristics:

- Electronegativity : The electronegative nature of fluorine increases the compound's reactivity.

- Lipophilicity : Enhanced lipid solubility improves membrane permeability, facilitating better interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to proteins and enzymes, potentially altering their activity.

Key Mechanisms:

- Protein Binding : Increased binding affinity due to halogen bonding interactions.

- Enzyme Inhibition : Potential inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes.

Case Studies

-

Inhibition Studies :

- A study demonstrated that fluorinated compounds exhibit enhanced inhibitory effects against COX-2 and LOX enzymes compared to their non-fluorinated counterparts. Specifically, derivatives with trifluoromethoxy groups showed promising results in vitro, indicating potential as anti-inflammatory agents .

-

Cytotoxicity Assessments :

- Research involving cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), revealed that certain derivatives of this compound possess moderate cytotoxic properties. The presence of the trifluoromethoxy group was linked to increased metabolic stability and enhanced interaction with cell membrane proteins .

Comparative Studies

A comparative analysis between this compound and other fluorinated amino acids highlighted its unique properties:

| Compound | Lipophilicity | Binding Affinity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | High | Enhanced | Moderate |

| 2-Fluoro-4-(trifluoromethyl)phenylalanine | Moderate | Standard | Low |

| Non-fluorinated phenylalanines | Low | Low | High |

Applications in Drug Development

The unique properties of this compound make it a candidate for drug development:

Propiedades

IUPAC Name |

2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO3/c11-6-2-1-5(3-7(15)9(16)17)8(4-6)18-10(12,13)14/h1-2,4,7H,3,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAURIUSBIMOCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.